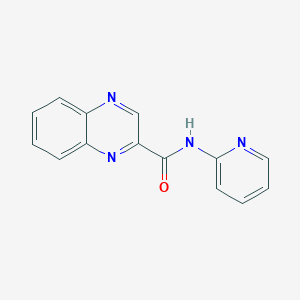
N-pyridin-2-ylquinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-pyridin-2-ylquinoxaline-2-carboxamide is a heterocyclic compound that features a quinoxaline core with a pyridine ring and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-pyridin-2-ylquinoxaline-2-carboxamide typically involves the reaction of quinoxaline derivatives with pyridine-2-carboxylic acid or its derivatives. One common method includes the use of a catalyst-free synthesis involving hetaryl ureas and alcohols . The reaction conditions are generally mild, and the process is environmentally friendly, yielding high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-pyridin-2-ylquinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include substituted quinoxalines, pyridine derivatives, and various functionalized carboxamides.
Applications De Recherche Scientifique
N-pyridin-2-ylquinoxaline-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of N-pyridin-2-ylquinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-quinolin-2-ylquinoxaline-2-carboxamide
- N-isoquinolin-1-ylquinoxaline-2-carboxamide
- N-pyridin-2-ylquinoxaline-2-carboxamide
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyridine and quinoxaline rings allows for versatile functionalization and interaction with a wide range of molecular targets, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C14H10N4O |
|---|---|
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
N-pyridin-2-ylquinoxaline-2-carboxamide |
InChI |
InChI=1S/C14H10N4O/c19-14(18-13-7-3-4-8-15-13)12-9-16-10-5-1-2-6-11(10)17-12/h1-9H,(H,15,18,19) |
Clé InChI |
WADBXNCQVXNBSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



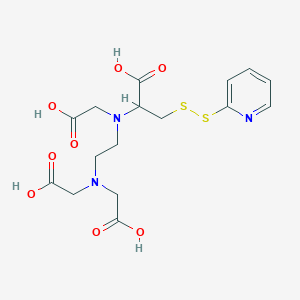

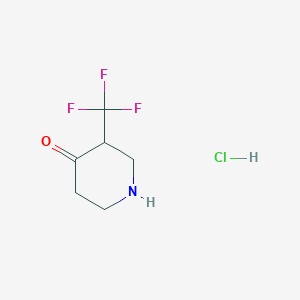
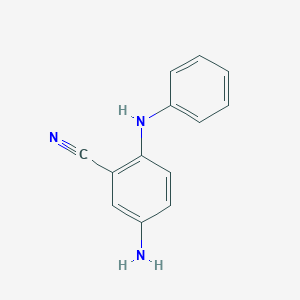
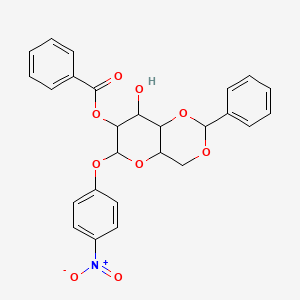
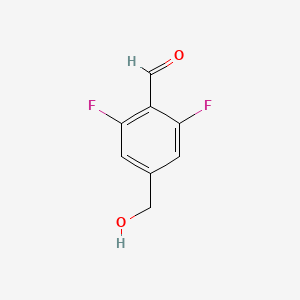

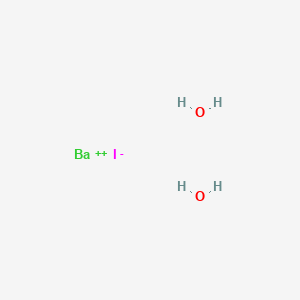


![3-(6-Chloro-7-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-5-methyl-1,2-oxazole](/img/structure/B13899446.png)
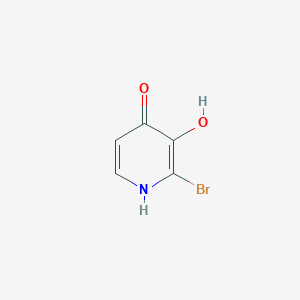
![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13899455.png)
